[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone
Description
[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone is a pyrazoline-based heterocyclic compound featuring a dihydropyrazole core substituted with bromophenyl, furan, and chlorophenyl groups. Its synthesis likely involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by purification via column chromatography and recrystallization, a method analogous to other pyrazoline derivatives .
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O2/c21-15-8-6-13(7-9-15)17-12-18(19-5-2-10-26-19)24(23-17)20(25)14-3-1-4-16(22)11-14/h1-11,18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAIUDWUDZIJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between a suitable hydrazine derivative and a β-diketone or β-ketoester. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrazolyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the furan ring to a more oxidized state.
Reduction: : Reduction of the pyrazolyl ring or the phenyl groups.
Substitution: : Replacement of the bromo or chloro groups with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions using various nucleophiles, such as amines or alkoxides.
Major Products Formed
Oxidation: : Formation of furan-2-carboxylic acid derivatives.
Reduction: : Production of dihydropyrazole derivatives.
Substitution: : Generation of various substituted phenyl compounds.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is distinguished by its 4-bromophenyl , 3-chlorophenyl , and furan-2-yl substituents. Key structural analogs include:
1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one: Differs in the substitution of the 3-chlorophenyl methanone with a propanone group, which may reduce aromatic stacking interactions .
5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione : Features a methoxyphenyl group and indoline-dione system, enhancing electron density and redox activity compared to the target compound .
Structural Comparison Table
Computational Analysis
Biological Activity
The compound [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone, a derivative of pyrazole, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms underlying the activity of this compound, focusing on its antibacterial and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a pyrazole ring substituted with furan and bromophenyl groups, which contribute to its biological activity. The presence of halogen atoms (bromine and chlorine) is known to enhance the pharmacological properties of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrClN₂O |
| Molecular Weight | 373.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with furan-2-carboxylic acid derivatives in the presence of appropriate catalysts. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives against various viruses. Notably, compounds similar to this compound have shown promising results against the H5N1 avian influenza virus. In vitro assays indicated significant inhibition of viral replication with effective concentrations (EC50) determined through plaque reduction assays on Madin-Darby canine kidney cells .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against a range of clinically relevant pathogens, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard broth dilution methods. The results indicated that the compound exhibited potent activity against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | 8 | 16 |
| Klebsiella pneumoniae | 16 | 32 |
| Staphylococcus aureus (MRSA) | 32 | 64 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, likely due to the formation of hydrogen bonds and hydrophobic interactions with bacterial proteins .
Case Studies
- Antiviral Efficacy Against H5N1 : A study demonstrated that derivatives similar to this compound significantly reduced viral load in infected cell cultures. The study utilized a plaque reduction assay to quantify viral titers before and after treatment .
- Antibacterial Activity Against XDR Pathogens : In a recent investigation, this compound was tested against extensively drug-resistant (XDR) strains. Results showed that it outperformed several commercially available antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .
Q & A
Basic Research Question
- ¹H NMR : Distinct signals for dihydropyrazole protons (δ 3.2–4.1 ppm, ABX splitting pattern) confirm the 3,4-dihydropyrazole core. Aromatic protons from bromophenyl (δ 7.4–7.6 ppm) and chlorophenyl (δ 7.2–7.5 ppm) groups are resolved via coupling constants .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O ketone) and 1550–1600 cm⁻¹ (C=N pyrazole) validate functional groups .
- MS : Molecular ion peaks at m/z 455–460 [M+H]⁺ align with the molecular formula C₂₀H₁₃BrClN₂O₂ .
What computational strategies are suitable for predicting the biological activity of this compound?
Advanced Research Question
Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., cyclooxygenase-2 or kinase enzymes). Pharmacophore models should emphasize:
Q. Example Binding Affinity :
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| COX-2 | -9.2 |
| EGFR Kinase | -8.7 |
How do structural modifications (e.g., halogen substitution) impact antimicrobial activity?
Advanced Research Question
- Bromine at 4-position : Enhances lipophilicity, improving membrane penetration (logP increase by ~0.5 units).
- Chlorophenyl vs. Fluorophenyl : Chlorine increases electronegativity, strengthening interactions with bacterial DNA gyrase (MIC reduction from 32 μg/mL to 8 μg/mL) .
- Furan moiety : Contributes to π-π stacking with microbial enzyme active sites .
Q. Activity Comparison :
| Derivative | MIC (μg/mL, S. aureus) |
|---|---|
| Br/Cl | 8 |
| F/Cl | 32 |
What crystallographic methods are critical for resolving the 3D structure of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) at 173 K resolves:
- Torsion angles : Pyrazole-furan dihedral angle (~15°) indicates planarity .
- Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .
Data Collection :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.061 |
| Resolution | 0.84 Å |
How can contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled?
Advanced Research Question
Discrepancies arise from assay conditions:
- Cytotoxicity (IC₅₀) : Measured via MTT assay (48-hour exposure, 10–100 μM range).
- Anti-inflammatory activity : Evaluated via COX-2 inhibition (IC₅₀ ~5 μM), which may not correlate with cytotoxicity at lower concentrations .
Mitigation : Use isoform-specific assays (e.g., COX-2 vs. COX-1) and orthogonal validation (Western blot for protein expression).
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Racemization during dihydropyrazole formation is minimized by:
Q. Scale-Up Data :
| Batch Size (g) | ee (%) | Yield (%) |
|---|---|---|
| 10 | 92 | 70 |
| 100 | 85 | 65 |
How does solvent polarity influence the compound’s stability in long-term storage?
Basic Research Question
Stability studies (6 months, 25°C) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
